![molecular formula C13H16O B3388256 1-(4-Tert-butylphenyl)prop-2-yn-1-ol CAS No. 86604-02-6](/img/structure/B3388256.png)
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Overview
Description
1-(4-Tert-butylphenyl)prop-2-yn-1-ol, commonly known as TBPO, is a white, crystalline powder. It has a molecular formula of C13H16O and a molecular weight of 188.27 g/mol.
Molecular Structure Analysis
The InChI code for 1-(4-Tert-butylphenyl)prop-2-yn-1-ol is 1S/C13H16O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9,12,14H,2-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(4-Tert-butylphenyl)prop-2-yn-1-ol is a white, crystalline powder. It is soluble in alcohol, acetone, and ether.Scientific Research Applications
Chemical Properties and Storage
“1-(4-Tert-butylphenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 86604-02-6. It has a molecular weight of 188.27 . This compound is typically stored at room temperature and is available in powder form .
Precursor to Lilial®
This compound has been used in the synthesis of a precursor to Lilial®, a widely used fragrance . The synthesis is based on an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst .
Chelating Reagents
1,3-Diketones, which can be derived from “1-(4-Tert-butylphenyl)prop-2-yn-1-ol”, have been widely employed as effective chelating reagents for a large number of metallic systems . These molecular crystals of 1,3-diketones are found to comprise enol tautomers stabilized by a strong intramolecular hydrogen bond .
Safety and Hazards
properties
IUPAC Name |
1-(4-tert-butylphenyl)prop-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9,12,14H,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKPCBWQFWORLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245678 | |
Record name | 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)prop-2-yn-1-ol | |
CAS RN |
86604-02-6 | |
Record name | 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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